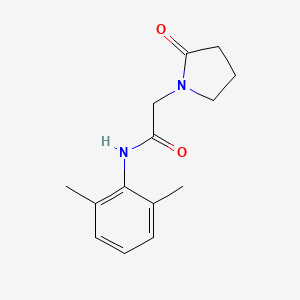

Nefiracetam

Description

This compound has been used in trials studying the treatment of Alzheimer's Disease.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

antagonizes amnestic effects of picrotoxin or bicuculline; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-5-3-6-11(2)14(10)15-12(17)9-16-8-4-7-13(16)18/h3,5-6H,4,7-9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHTXZCKLWZPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020923 | |

| Record name | Nefiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77191-36-7 | |

| Record name | Nefiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77191-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077191367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nefiracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JK12GX30N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nefiracetam's Mechanism of Action on Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms through which nefiracetam, a pyrrolidone-type nootropic agent, modulates the cholinergic system. The information presented herein is compiled from a range of preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Cholinergic Interactions

This compound primarily exerts its influence on the cholinergic system through a multi-faceted mechanism rather than direct receptor agonism. Its actions converge on the potentiation of nicotinic acetylcholine receptor (nAChR) function and the enhancement of acetylcholine (ACh) neurotransmission. Unlike other racetams, such as piracetam, this compound's effects on hippocampal neurotransmission are directly linked to nAChRs.[1]

Key actions include:

-

Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): this compound enhances the activity of various neuronal nAChRs, including the α4β2 and α7 subtypes.[2][3] This potentiation is not due to a direct binding to the ACh site but rather through the modulation of intracellular signaling cascades that lead to receptor phosphorylation.[2][3]

-

Increased Acetylcholine (ACh) Release: In vivo microdialysis studies have demonstrated that this compound administration leads to a significant increase in extracellular ACh levels in the frontal cortex of rats. This effect is observed in both normal and cholinergically impaired animal models.

-

Enhancement of High-Affinity Choline Uptake (HACU): While direct evidence for this compound's effect on HACU is less prominent in the reviewed literature, its overall pro-cholinergic activity, including increased ACh release and turnover, suggests a potential downstream impact on choline uptake mechanisms to replenish presynaptic ACh stores.

This compound does not appear to have a significant direct action on muscarinic acetylcholine receptors (mAChRs), distinguishing its mechanism from other cholinergic agents.

Quantitative Analysis of Cholinergic Modulation

The following tables summarize the quantitative data from various studies, detailing the potentiation of nAChR currents and the enhancement of ACh release by this compound.

Table 1: Potentiation of Nicotinic Acetylcholine Receptor (nAChR) Currents

| nAChR Subtype | Preparation | This compound Concentration | Effect | Reference |

| α4β2 | Rat cortical neurons | 1 nM | Potentiation of ACh-evoked currents to 200-300% of control | |

| α4β2 | Rat cortical neurons | ~10 µM | Lesser potentiation (bell-shaped dose-response) | |

| α7 | Rat cortical neurons | Not specified | Weak inhibition | |

| Torpedo AChRs | Xenopus oocytes | 1-10 µM | Persistent potentiation | |

| Neuronal nAChRs (α4β2, α7) | Xenopus oocytes | 1-10 µM | Potentiation | |

| Neuronal nAChRs (α3β2, α3β4, α4β2, α4β4, α7) | Xenopus oocytes | 1 nM - 1 µM | Potentiation to varying extents | |

| General nAChRs | PC12 cells | 0.1 - 10 µM | Augmentation of currents from low ACh concentrations |

Table 2: Effects on Extracellular Acetylcholine (ACh) Levels

| Animal Model | Brain Region | This compound Dose / Concentration | Effect on ACh Level | Reference |

| Freely moving rats | Frontal Cortex | 10 mg/kg, p.o. | Significant increase compared to vehicle | |

| Freely moving rats | Frontal Cortex | 1 mg/kg, p.o. | Doubled the amount of ACh in dialysate | |

| Basal forebrain-lesioned rats | Frontal Cortex | 10 µM (perfusion) | Significant increase |

Signaling Pathways and Downstream Effects

This compound's potentiation of nAChRs is not direct but is mediated by intricate intracellular signaling pathways, primarily involving Protein Kinase C (PKC) and G-proteins.

-

Protein Kinase C (PKC) Pathway: A key mechanism for the long-term enhancement of nAChR currents by micromolar concentrations (1-10 µM) of this compound involves the activation of the PKC pathway. This leads to the phosphorylation of nAChRs, resulting in their sustained potentiation. This PKC-dependent mechanism is also linked to the this compound-induced increase in glutamate release from presynaptic terminals.

-

G-Protein Involvement: The potentiation of α4β2-type nAChR currents has been shown to be dependent on Gs proteins. This effect was abolished by cholera toxin, a Gs protein activator, but not by pertussis toxin, a Gi/Go protein inhibitor. However, another study on PC12 cells indicated the involvement of pertussis toxin-sensitive G-proteins in the modulation of nAChR channels.

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): this compound has also been shown to activate CaMKII. While the direct link between CaMKII activation and cholinergic modulation is still being fully elucidated, this kinase is crucial for synaptic plasticity and may act downstream of or in parallel with this compound's primary effects on nAChRs.

Caption: this compound-induced potentiation of nAChRs via the PKC pathway.

Caption: Gs protein-mediated potentiation of α4β2 nAChRs by this compound.

Key Experimental Protocols

The findings described above are based on several key experimental methodologies. Below are detailed summaries of these protocols.

-

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.

-

Animal Model: Male Wistar rats.

-

Surgical Procedure: A guide cannula was stereotaxically implanted into the frontal cortex. After a recovery period, a microdialysis probe was inserted through the guide cannula.

-

Perfusion: The probe was perfused with Ringer's solution. Notably, some studies were conducted without an acetylcholinesterase inhibitor in the perfusate to measure endogenous ACh levels more accurately.

-

Drug Administration: this compound was administered orally (p.o.) at doses ranging from 1 to 10 mg/kg. In some experiments, this compound was directly perfused into the brain region at a concentration of 10 µM.

-

Sample Collection and Analysis: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after drug administration. The concentration of ACh in the dialysate was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Workflow Diagram:

Caption: Workflow for in vivo microdialysis to measure ACh release.

-

Objective: To record ion currents through nAChRs and assess the modulatory effects of this compound.

-

Preparation:

-

Primary Cultures: Cortical neurons from rat embryos were cultured for several days to allow for maturation and receptor expression.

-

Cell Lines: PC12 cells, which endogenously express neuronal nAChRs, were also used.

-

Xenopus Oocytes: Oocytes were injected with cRNA encoding specific nAChR subunits (e.g., α4β2, α7) to study receptor subtypes in isolation.

-

-

Recording: The whole-cell configuration of the patch-clamp technique was used. The cell membrane potential was held at a constant voltage (e.g., -70 mV).

-

Drug Application: Acetylcholine was applied to the cell to evoke an inward current through nAChRs. This compound was then applied, either in the bath solution or co-applied with ACh, to observe its effect on the ACh-evoked current.

-

Data Analysis: Changes in the amplitude, kinetics (activation, desensitization), and dose-response relationship of the ACh-evoked currents in the presence of this compound were measured and analyzed.

Conclusion

The mechanism of action of this compound on the cholinergic system is multifaceted and indirect. It does not act as a direct agonist but rather as a positive modulator of nAChR function, particularly the α4β2 subtype. This potentiation is mediated by intracellular signaling cascades involving Gs proteins and PKC, leading to receptor phosphorylation and enhanced channel activity. Concurrently, this compound increases the presynaptic release of acetylcholine in key cortical areas. These combined actions result in a significant enhancement of cholinergic neurotransmission, which is believed to underlie its nootropic and cognitive-enhancing properties. This detailed understanding of this compound's cholinergic pharmacology provides a strong foundation for further research and development in the context of cognitive disorders associated with cholinergic deficits.

References

- 1. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presynaptic nicotinic acetylcholine receptors as a functional target of this compound in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Nefiracetam's Engagement with GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefiracetam, a pyrrolidone-type nootropic agent, exhibits a complex and multifaceted interaction with the GABAergic system, one of the primary inhibitory neurotransmitter systems in the central nervous system. This technical guide provides an in-depth analysis of this compound's role in modulating GABAergic neurotransmission, with a focus on its effects on GABA-A receptors and associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated through the activation of GABA-A receptors, which are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. This compound has been shown to modulate GABAergic neurotransmission through various mechanisms, contributing to its nootropic and potential neuroprotective effects.[1][2] This guide will explore the intricate details of these interactions.

Modulation of GABA-A Receptor Function

This compound directly interacts with the GABA-A receptor-channel complex, leading to a dual-modulatory effect that is dependent on the concentration of both GABA and this compound.[3][4]

Potentiation of GABA-Induced Currents at Low GABA Concentrations

At low concentrations of GABA, this compound potentiates the chloride currents induced by GABA in a concentration-dependent manner.[3] This potentiation is characterized by a slow onset and a slow recovery after washout.

Suppression of GABA-Induced Currents and Acceleration of Desensitization at High GABA Concentrations

Conversely, at high concentrations of GABA, this compound has been observed to reduce the maximal response of GABA-induced currents. Furthermore, it accelerates the desensitization of the GABA-A receptor.

Quantitative Analysis of this compound's Effects on GABA-A Receptor Currents

The following table summarizes the key quantitative data from electrophysiological studies on the effects of this compound on GABA-induced chloride currents.

| Parameter | Value | Experimental Conditions | Source |

| This compound Concentration for Potentiation | 10 μM | Low GABA concentration (10 μM) | |

| Shift in GABA Dose-Response Curve | Shifted to lower concentrations by 16 μM | With 10 μM this compound | |

| Reduction in Maximal GABA Response | 22.84 ± 0.68% | With 10 μM this compound | |

| GABA Concentration for Desensitization Study | 100 μM | High GABA concentration |

Signaling Pathways Involved in this compound's GABAergic Modulation

This compound's effects on GABA-A receptors are not solely due to direct binding but also involve the modulation of intracellular signaling cascades, particularly those involving G-proteins and Protein Kinase A (PKA).

Role of G-proteins and Protein Kinase A (PKA)

Studies have indicated that the suppression of GABA-induced currents by this compound can be abolished by pertussis toxin, a known inhibitor of Gi/Go proteins, and by KT 5720, a specific PKA inhibitor. This suggests that this compound may inhibit Gi/Go proteins, leading to an increase in intracellular cAMP levels and subsequent activation of the PKA system, which in turn suppresses GABA-induced currents. However, the transient potentiation and acceleration of desensitization appear to involve other, yet to be fully elucidated, pathways.

Caption: Proposed signaling pathway for this compound-induced suppression of GABA currents.

Interaction with Calcium Channels

Biochemical and electrophysiological experiments have revealed that this compound also modulates neuronal calcium channels, an action that is blocked by pertussis toxin. This suggests an involvement of PTX-sensitive G-proteins in the broader mechanism of action of this compound, which may indirectly influence GABAergic transmission by altering intracellular calcium dynamics.

Experimental Protocols

The following section details the methodologies employed in key studies investigating this compound's effects on GABAergic neurotransmission.

Whole-Cell Patch-Clamp Electrophysiology

This technique was instrumental in characterizing the effects of this compound on GABA-induced chloride currents in cultured rat dorsal root ganglion neurons.

-

Cell Preparation: Dorsal root ganglion neurons from rats were dissociated and maintained in primary culture.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique was used to record membrane currents.

-

Solutions:

-

External Solution: Contained standard physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES buffer).

-

Internal (Pipette) Solution: Typically contained a high concentration of chloride (e.g., CsCl or KCl) to isolate and measure chloride currents, along with EGTA to chelate intracellular calcium, and ATP and GTP to support cellular functions.

-

-

Drug Application: GABA and this compound were applied to the external solution via a perfusion system, allowing for rapid exchange of solutions and precise control of drug application timing.

-

Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier, filtered, digitized, and stored on a computer. Data analysis involved measuring the peak amplitude, rise time, and decay time of the GABA-induced currents in the presence and absence of this compound.

Caption: Experimental workflow for whole-cell patch-clamp studies.

Seizure Models

To investigate the functional consequences of GABAergic modulation, the anticonvulsant properties of this compound were assessed in various animal models of seizures.

-

Models: Studies utilized models of seizures induced by maximal electroshock or chemical convulsants such as pentylenetetrazole, bicuculline, and picrotoxin.

-

Procedure: Animals (mice and rats) were administered this compound or a vehicle control prior to the induction of seizures.

-

Outcome Measures: The primary outcomes were the incidence and severity of seizures, as well as any neurotoxic effects, which were assessed using tests like the rotarod test.

-

Findings: this compound was found to be effective against electroshock-induced seizures but not against seizures induced by GABA-A receptor antagonists like bicuculline and picrotoxin, suggesting a complex interaction with the GABAergic system that does not simply involve direct antagonism of these convulsants' binding sites.

Presynaptic Effects on GABAergic Neurotransmission

In addition to its postsynaptic effects on GABA-A receptors, this compound also appears to influence presynaptic aspects of GABAergic transmission.

Increased GABA Turnover and Release

Biochemical studies have shown that repeated administration of this compound can increase GABA turnover and glutamic acid decarboxylase (GAD) activity in the cortex and hippocampus of rats. Furthermore, it has been observed to stimulate Na+-dependent high-affinity GABA uptake in cortical synaptosomes and enhance the K+-evoked release of GABA from cortical slices at low concentrations.

| Parameter | Effect of this compound | Concentration/Dose | Source |

| GABA Turnover | Increased | 10 mg/kg daily for 7 days (oral) | |

| GAD Activity | Increased | 10 mg/kg daily for 7 days (oral) | |

| GABA Uptake | Stimulated | - | |

| K+-evoked GABA Release | Increased | 10⁻⁸, 10⁻⁹ M |

Conclusion

This compound exerts a complex and concentration-dependent modulatory effect on the GABAergic system. At the postsynaptic level, it potentiates GABA-A receptor function at low GABA concentrations and suppresses it at high concentrations, a process involving G-protein and PKA-dependent signaling pathways. Presynaptically, this compound enhances GABA turnover and release. This dual action on both pre- and postsynaptic elements of GABAergic neurotransmission likely contributes to its cognitive-enhancing and neuroprotective properties. Further research is warranted to fully delineate the specific GABA-A receptor subunits involved and to explore the therapeutic potential of targeting these mechanisms in neurological and psychiatric disorders.

References

Synthesis and Characterization of Novel Nefiracetam Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel analogs of Nefiracetam. The document details experimental protocols, data presentation in structured tables, and visual representations of key pathways and workflows to facilitate research and development in the field of nootropic drug discovery.

Introduction to this compound and its Analogs

This compound, N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a nootropic agent of the racetam class, known for its cognitive-enhancing effects.[1] It is believed to exert its action through various mechanisms, including the modulation of neurotransmitter systems and intracellular signaling pathways.[2][3] The development of novel this compound analogs is a promising avenue for discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on the synthetic strategies, analytical characterization, and biological evaluation of such analogs.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs typically involves the formation of an amide bond between a substituted aniline and a pyrrolidone-containing carboxylic acid derivative. Modifications can be introduced at either the phenyl ring or the pyrrolidone moiety to generate a library of analogs.

General Synthesis Workflow

The overall process for synthesizing and evaluating novel this compound analogs can be visualized as a multi-step workflow, starting from commercially available precursors and culminating in the identification of lead compounds.

Experimental Protocol: Synthesis of a Representative Analog (N-(2,6-diethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide)

This protocol describes a representative synthesis of a this compound analog.

Materials:

-

2-Oxopyrrolidineacetic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

2,6-Diethylaniline

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-oxopyrrolidineacetic acid (1.0 eq) in anhydrous THF. Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1.5 hours at 40°C to form the acylimidazolide intermediate.[4]

-

Amide Bond Formation: To the solution containing the intermediate, add 2,6-diethylaniline (1.0 eq) and triethylamine (2.0 eq). Heat the reaction mixture to 50°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up and Extraction: After completion of the reaction, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-(2,6-diethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Characterization of Novel this compound Analogs

The synthesized analogs must be thoroughly characterized to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize hypothetical characterization and biological activity data for a series of novel this compound analogs.

Table 1: Physicochemical and Spectroscopic Data of this compound Analogs

| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm, DMSO-d6) | MS (m/z) [M+H]+ |

| This compound | CH3 | CH3 | C14H18N2O2 | 246.31 | 9.35 (s, 1H), 7.10 (m, 3H), 4.15 (s, 2H), 3.45 (t, 2H), 2.20 (s, 6H), 2.05 (m, 2H) | 247.14 |

| Analog A | H | H | C12H14N2O2 | 218.25 | 9.40 (s, 1H), 7.30 (m, 5H), 4.20 (s, 2H), 3.50 (t, 2H), 2.10 (m, 2H) | 219.11 |

| Analog B | Cl | Cl | C12H12Cl2N2O2 | 287.14 | 9.55 (s, 1H), 7.45 (m, 3H), 4.25 (s, 2H), 3.55 (t, 2H), 2.15 (m, 2H) | 287.03 |

| Analog C | OCH3 | OCH3 | C14H18N2O4 | 278.30 | 9.20 (s, 1H), 6.90 (s, 1H), 6.70 (s, 2H), 4.10 (s, 2H), 3.80 (s, 6H), 3.40 (t, 2H), 2.00 (m, 2H) | 279.13 |

Table 2: In Vitro Biological Activity of this compound Analogs

| Compound ID | NMDA Receptor Potentiation (EC50, nM) | Nicotinic ACh Receptor Potentiation (% of control at 10 nM) | GABAA Receptor Binding (IC50, µM) |

| This compound | 10 | 170 | >100 |

| Analog A | 50 | 120 | >100 |

| Analog B | 8 | 185 | 85 |

| Analog C | 25 | 150 | >100 |

Experimental Protocols for Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectra to identify characteristic peaks corresponding to the protons and carbons of the molecule, confirming the expected structure.

3.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analog in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]+).

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid.

-

Column: Use a C18 reverse-phase column.

-

Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength.

-

Analysis: Inject a solution of the analog and determine the purity by calculating the area percentage of the main peak.

Mechanism of Action and Signaling Pathways

This compound and its analogs are thought to exert their cognitive-enhancing effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for rational drug design.

Key Signaling Pathways

This compound has been shown to interact with G-protein coupled receptors, leading to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases, in turn, phosphorylate various downstream targets, including ion channels, ultimately modulating neuronal excitability and synaptic plasticity.

Conclusion

The synthesis and characterization of novel this compound analogs represent a viable strategy for the development of new cognitive enhancers. This guide provides a foundational framework for researchers in this field, outlining key synthetic methodologies, analytical techniques, and the underlying mechanisms of action. The systematic approach described herein, from molecular design to biological evaluation, is essential for the successful identification of next-generation nootropic agents with improved therapeutic potential. Further research focusing on establishing robust structure-activity relationships will be critical in advancing this promising area of drug discovery.

References

- 1. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 3. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN109988092B - Preparation method of this compound for treating Alzheimer disease - Google Patents [patents.google.com]

Unveiling the Neuroprotective Potential of Nefiracetam: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Nefiracetam, a nootropic agent of the racetam family. The document synthesizes key quantitative data from pivotal studies, outlines detailed experimental protocols for reproducing and expanding upon this research, and visualizes the intricate signaling pathways through which this compound exerts its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for neurodegenerative diseases and cognitive disorders.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various neuronal receptors and ion channels as observed in in vitro electrophysiological studies.

Table 1: Modulation of Nicotinic Acetylcholine Receptor (nAChR) Currents by this compound

| Cell Type | nAChR Subtype | This compound Concentration | Effect | Reference |

| Rat Cortical Neurons | α4β2-type | 1 nM | Reversible potentiation to 200-300% of control | [1] |

| PC12 Cells | Neuronal nAChRs | 0.1 - 10 µM | Augmentation of currents induced by low ACh concentrations (10-30 µM) | [2] |

| PC12 Cells | Neuronal nAChRs | 100 µM | Suppression of currents induced by low ACh concentrations (10 µM) | [2] |

| Xenopus Oocytes | Torpedo nAChRs | 0.01 - 0.1 µM | Short-term depression of ACh-evoked currents | [3] |

| Xenopus Oocytes | Torpedo nAChRs | 1 - 10 µM | Long-term enhancement of ACh-evoked currents | [3] |

| Xenopus Oocytes | α3β2, α3β4, α4β2, α4β4, α7 | 1 nM - 1 µM | Potentiation of currents |

Table 2: Modulation of NMDA Receptor Currents by this compound

| Cell Type | This compound Concentration | Effect | Reference |

| Rat Cortical/Hippocampal Neurons | 10 nM | Peak increase in PKCα activity and potentiation of NMDA currents | |

| Rat Cortical/Hippocampal Neurons | 10 nM | Largely eliminated voltage-dependent Mg2+ block |

Table 3: Modulation of GABA-A Receptor Currents by this compound

| Cell Type | This compound Concentration | GABA Concentration | Effect | Reference |

| Rat Dorsal Root Ganglion Neurons | 10 µM | Low (10 µM) | Potentiation of chloride currents | |

| Rat Dorsal Root Ganglion Neurons | 10 µM | - | Shifted GABA dose-response curve by 16 µM to lower concentrations | |

| Rat Dorsal Root Ganglion Neurons | 10 µM | - | Reduced maximal response by 22.84 ± 0.68% | |

| Rat Dorsal Root Ganglion Neurons | - | High (100 µM) | Accelerated desensitization of the GABA-A receptor |

Table 4: Modulation of Neuronal Calcium Channel Currents by this compound

| Cell Type | Channel Type | This compound Concentration | Effect | Reference |

| NG108-15 Cells | L-type | 1 µM | Two-fold increase in channel currents | |

| NG108-15 Cells | N/L-type | 1 µM | Increased long-lasting Ca2+ channel currents |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in this guide, enabling replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is fundamental for studying the effects of this compound on ion channel and receptor currents.

Objective: To measure ionic currents through specific receptors (e.g., nAChR, NMDA, GABA-A) or ion channels (e.g., Ca2+ channels) in response to this compound application.

Materials:

-

Primary neuronal cultures (e.g., rat cortical or hippocampal neurons, dorsal root ganglion neurons) or suitable cell lines (e.g., PC12, NG108-15).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External (extracellular) solution: Composition will vary depending on the ion channel being studied. A typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

Internal (pipette) solution: Composition is critical and depends on the target currents. For example, a K-gluconate based solution for recording voltage-gated channels or a Cs-based solution to block K+ channels when studying ligand-gated currents.

-

Agonists (e.g., Acetylcholine, NMDA, GABA) and this compound stock solutions.

-

Pharmacological inhibitors (e.g., chelerythrine for PKC, KT 5720 for PKA, pertussis toxin for Gi/Go proteins).

Procedure:

-

Cell Preparation: Plate neurons on glass coverslips and culture for an appropriate duration to allow for maturation and expression of target receptors/channels.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a target neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a specific holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Apply the specific agonist to elicit baseline currents.

-

Co-apply the agonist with varying concentrations of this compound to observe its modulatory effects.

-

For studying signaling pathways, pre-incubate the cells with specific inhibitors before this compound and agonist application.

-

-

Data Acquisition and Analysis: Record the currents using appropriate software. Analyze parameters such as peak current amplitude, potentiation or inhibition percentage, and changes in channel kinetics.

Recombinant Receptor Expression and Electrophysiology in Xenopus Oocytes

This system allows for the study of specific receptor subtypes in isolation.

Objective: To express specific nAChR subtypes in Xenopus oocytes and characterize the modulatory effects of this compound.

Materials:

-

Xenopus laevis frogs.

-

cRNA encoding the desired receptor subunits (e.g., α4 and β2 for nAChR).

-

Collagenase solution for oocyte defolliculation.

-

Barth's solution (incubation medium).

-

Two-electrode voltage-clamp setup.

-

Microinjection apparatus.

Procedure:

-

Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus frog and treat with collagenase to isolate individual oocytes.

-

cRNA Injection: Inject the cRNA mixture of the desired receptor subunits into the cytoplasm of stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes in Barth's solution for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane at a holding potential (e.g., -60 mV).

-

Apply acetylcholine to elicit currents and then co-apply with this compound to assess its effects.

-

-

Data Analysis: Analyze the changes in current amplitude and kinetics as described in the previous protocol.

In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

This model is used to assess the neuroprotective effects of this compound against ischemic injury.

Objective: To induce neuronal cell death through oxygen-glucose deprivation (OGD) and evaluate the protective capacity of this compound.

Materials:

-

Primary neuronal cultures or a neuronal cell line (e.g., N18-RE-105).

-

Glucose-free balanced salt solution (BSS).

-

Hypoxic chamber or an incubator with controlled O2/CO2 levels.

-

Cell viability assays (e.g., MTT assay, LDH assay, Trypan blue exclusion).

-

Apoptosis detection kits (e.g., TUNEL staining, caspase activity assays).

Procedure:

-

OGD Induction:

-

Replace the normal culture medium with glucose-free BSS.

-

Place the cell cultures in a hypoxic chamber (e.g., <1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2-4 hours) to induce ischemic conditions.

-

-

This compound Treatment: Add this compound to the culture medium at various concentrations either before, during, or after the OGD period to assess its protective, therapeutic, or restorative effects.

-

Reperfusion: After the OGD period, replace the glucose-free BSS with normal culture medium and return the cells to a normoxic incubator for a period of time (e.g., 24 hours) to simulate reperfusion.

-

Assessment of Neuroprotection: Quantify cell viability and apoptosis using the aforementioned assays. Compare the outcomes in this compound-treated groups to the untreated OGD control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound's potentiation of NMDA receptor function via PKC activation.

References

- 1. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the neuronal nicotinic acetylcholine receptor-channel by the nootropic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Stability of Nefiracetam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefiracetam, known chemically as N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a nootropic agent of the racetam family developed for its potential cognitive-enhancing and neuroprotective effects.[1] As a pyrrolidone derivative, its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems, including cholinergic, GABAergic, and glutamatergic pathways.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, offering essential data and methodologies for professionals in pharmaceutical research and development.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development, influencing formulation, bioavailability, and pharmacokinetics. This compound is a white, crystalline solid classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility and high permeability.[4] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₂ | |

| Molecular Weight | 246.31 g/mol | |

| Physical State | White to off-white crystalline solid/powder | |

| Melting Point | 149 - 155 °C | |

| logP (octanol-water) | 1.4 (Computed) | |

| Solubility | ||

| DMSO | ≥ 100 mg/mL (406.01 mM) | |

| Ethanol | 24.63 mg/mL (100 mM) | |

| Water | ≥ 25 mg/mL (101.50 mM) | |

| Acetonitrile (Form I) | 0.19 mM | |

| Acetonitrile (Monohydrate) | 0.34 mM |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life. This compound exists in multiple solid-state forms, including at least three anhydrous polymorphs (FI, FII, FIII) and a monohydrate, each with distinct thermal stability.

Thermal Stability

Thermogravimetric analysis (TGA) shows that anhydrous this compound is stable up to 280°C, after which degradation occurs. The different polymorphic forms exhibit unique thermal behaviors:

-

Form I (FI): The most stable form at room temperature.

-

Form II (FII): Forms upon heating FI at temperatures above 135-145°C and melts at approximately 150°C.

-

Monohydrate: Exhibits a weight loss corresponding to one equivalent of water between 60°C and 100°C.

Hydrolytic and Photolytic Stability

While comprehensive forced degradation studies on this compound are not widely published, protocols for related racetam compounds provide a framework for assessment. For example, Piracetam has been shown to degrade primarily under alkaline (basic) conditions, while remaining stable under acidic, neutral, oxidative, thermal, and photolytic stress. A similar stability profile could be anticipated for this compound, warranting investigation through forced degradation studies as outlined by ICH guideline Q1A(R2).

Experimental Protocols

Detailed and validated analytical methods are essential for characterizing the properties and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound solid to a sealed vial containing a known volume of the desired solvent (e.g., purified water, ethanol, phosphate buffer pH 7.4).

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sampling & Filtration: Withdraw a sample from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilution: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known this compound concentrations.

Protocol for Forced Degradation and Stability Assessment

This workflow outlines a typical forced degradation study to identify potential degradation products and pathways.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose the this compound solution to a range of stress conditions in separate experiments:

-

Acid Hydrolysis: Add 0.1 M HCl and reflux at 80°C for 8 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and reflux at 80°C for 8 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at a high temperature (e.g., 105°C) for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH guidelines.

-

-

Neutralization: After the specified exposure time, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is used to assess peak purity.

-

Characterization: If significant degradation is observed, collect the degradation products for structural elucidation using mass spectrometry (LC-MS) and NMR spectroscopy.

The following diagram illustrates the general workflow for a stability study.

Signaling Pathways and Mechanism of Action

This compound's nootropic effects are attributed to its complex interactions with multiple neuronal signaling pathways. It does not act on a single receptor but rather modulates the cellular environment to enhance synaptic plasticity and neurotransmission.

The primary mechanisms involve the potentiation of L-type and N-type calcium channels, an action regulated by inhibitory G-proteins (Gi/Go). This influx of calcium, along with direct interactions with intracellular signaling cascades, activates key enzymes like Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases, in turn, phosphorylate and modulate the function of crucial receptors, including nicotinic acetylcholine (nACh) receptors and NMDA receptors, leading to enhanced cholinergic and glutamatergic neurotransmission. Furthermore, this compound modulates GABAergic transmission, contributing to its overall effect on neuronal excitability.

The diagram below outlines the proposed signaling cascade for this compound.

Conclusion

This compound possesses a well-defined set of physicochemical properties, characterized by low water solubility and high thermal stability. Its complex mechanism of action, involving the modulation of ion channels, G-proteins, and critical protein kinases, distinguishes it from other racetam-class compounds. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the formulation, analytical development, and mechanistic investigation of this compound, facilitating further exploration of its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the cholinergic system in the effects of this compound (DM-9384) on carbon monoxide (CO)-induced acute and delayed amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dial.uclouvain.be [dial.uclouvain.be]

Elucidating the Structure-Activity Relationship of Nefiracetam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefiracetam, a pyrrolidinone-based nootropic agent, has garnered significant interest for its potential cognitive-enhancing and neuroprotective effects. Its complex pharmacology, involving the modulation of multiple neurotransmitter systems, presents a compelling case for the exploration of its chemical space to develop novel and more potent derivatives. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives. While comprehensive SAR studies on a wide range of this compound analogs are not extensively available in the public domain, this document synthesizes the known pharmacological actions of the parent compound and extrapolates potential SAR principles based on the broader class of racetam nootropics. Furthermore, it outlines detailed experimental protocols for the synthesis and evaluation of novel this compound derivatives, offering a roadmap for future research in this promising area of neuropharmacology.

Introduction to this compound and Structure-Activity Relationship (SAR)

This compound, chemically known as N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a member of the racetam family of nootropic compounds.[1] It has been investigated for its potential therapeutic benefits in cognitive disorders, including dementia and Alzheimer's disease.[2][3] The mechanism of action of this compound is multifaceted, involving the modulation of cholinergic, GABAergic, and glutamatergic neurotransmitter systems, as well as interactions with intracellular signaling pathways.[3][4]

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and drug development. It involves systematically modifying the chemical structure of a lead compound, such as this compound, and assessing how these changes affect its biological activity. A thorough understanding of the SAR of this compound derivatives is crucial for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

This guide will first delve into the known mechanisms of action of this compound, which provide the foundation for assessing the activity of its derivatives. Subsequently, it will explore the hypothetical SAR of this compound derivatives by dissecting the molecule into its key structural components. Finally, detailed experimental protocols for the synthesis and evaluation of these derivatives will be provided to facilitate further research.

Core Structure and Known Biological Activity of this compound

The chemical structure of this compound can be divided into three key moieties: the pyrrolidinone ring , the acetamide linker , and the N-(2,6-dimethylphenyl) group . Each of these components is believed to contribute to the overall pharmacological profile of the molecule.

Signaling Pathways Modulated by this compound

This compound exerts its effects through a complex interplay of various signaling pathways. Its primary mechanisms of action include:

-

Enhancement of Cholinergic and GABAergic Systems: this compound has been shown to increase the release of acetylcholine in the frontal cortex and enhance the Na+-dependent high-affinity GABA uptake. Repeated administration can also increase the activity of choline acetyltransferase (ChAT) and glutamic acid decarboxylase.

-

Modulation of Glutamatergic Neurotransmission: this compound potentiates N-methyl-D-aspartate (NMDA) receptor function, an action mediated by protein kinase C (PKC) activation and a reduction in the magnesium block of the receptor. It appears to interact with the glycine-binding site of the NMDA receptor.

-

Interaction with Calcium Channels: The cognitive-enhancing effects of this compound are linked to its ability to activate high voltage-activated (N/L-type) Ca2+ channels, a process that is sensitive to pertussis toxin, suggesting the involvement of G-proteins.

-

Modulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: this compound's effects on acetylcholine receptor currents are biphasic and involve both PKA and PKC signaling pathways.

The following diagram illustrates the key signaling pathways influenced by this compound.

Caption: Key signaling pathways modulated by this compound.

Hypothetical Structure-Activity Relationship of this compound Derivatives

Due to the limited availability of published SAR studies on a series of this compound derivatives, the following section presents a hypothetical SAR based on the known pharmacology of the parent compound and general principles observed in the broader racetam class.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

| Structural Moiety | Proposed Modification | Potential Impact on Activity | Rationale |

| Pyrrolidinone Ring | Substitution at the 4-position | Altered potency and selectivity | The 4-position of the pyrrolidinone ring in other racetams is a key site for modification to influence potency and receptor subtype selectivity. |

| Ring opening or expansion | Likely loss of activity | The cyclic lactam structure is a common feature of the racetam class and is considered essential for their nootropic effects. | |

| Acetamide Linker | Variation in linker length | Altered binding affinity and kinetics | The length and flexibility of the linker can influence how the molecule fits into its binding pocket. |

| Replacement with other functional groups (e.g., ester, sulfonamide) | Significant change in pharmacological profile | The amide bond is crucial for the chemical stability and interaction of many drugs. Its replacement would likely lead to derivatives with different mechanisms of action. | |

| N-(2,6-dimethylphenyl) Group | Substitution on the phenyl ring (e.g., electron-withdrawing or -donating groups) | Modified potency, selectivity, and metabolic stability | Substituents on the phenyl ring can influence electronic properties, lipophilicity, and susceptibility to metabolism, thereby affecting the overall pharmacological profile. |

| Alteration of the methyl group positions | Altered binding affinity and selectivity | The ortho-dimethyl substitution pattern likely plays a role in orienting the molecule within its binding site. Shifting these groups could disrupt this interaction. | |

| Replacement of the phenyl ring with other aromatic or heterocyclic systems | Significant change in activity and target profile | The phenyl ring is a major determinant of the compound's interaction with its biological targets. Its replacement would likely lead to compounds with different pharmacological properties. |

Experimental Protocols for Evaluating this compound Derivatives

The systematic evaluation of novel this compound derivatives requires a battery of in vitro and in vivo assays to characterize their pharmacological and cognitive-enhancing effects.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would typically start from 2-pyrrolidinone and involve N-alkylation with a suitable haloacetamide, followed by amidation with a substituted aniline. The following is a generalized synthetic scheme.

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Evaluation: Electrophysiology

Whole-cell patch-clamp electrophysiology is a powerful technique to assess the effects of this compound derivatives on ion channels and receptors in cultured neurons or brain slices.

Objective: To determine the effect of novel this compound derivatives on NMDA and nicotinic acetylcholine receptor currents.

Protocol:

-

Cell Culture/Slice Preparation: Primary cortical or hippocampal neurons are cultured, or acute hippocampal slices are prepared from rodents.

-

Recording Setup: Cells or slices are placed in a recording chamber on an inverted microscope and perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are established from individual neurons.

-

Drug Application: A baseline of receptor-mediated currents (e.g., NMDA-evoked or acetylcholine-evoked currents) is established. The this compound derivative is then bath-applied at various concentrations.

-

Data Acquisition and Analysis: Changes in the amplitude, kinetics, and voltage-dependence of the receptor-mediated currents are recorded and analyzed. Dose-response curves are generated to determine the EC50 or IC50 of the compound.

In Vivo Evaluation: Animal Models of Cognition

Animal models of cognitive impairment are essential for evaluating the in vivo efficacy of this compound derivatives. The scopolamine-induced amnesia model is a widely used paradigm to assess the pro-cognitive effects of novel compounds.

Objective: To evaluate the ability of this compound derivatives to reverse scopolamine-induced learning and memory deficits in rodents.

Protocol:

-

Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are used.

-

Drug Administration: Animals are divided into groups: vehicle control, scopolamine only, scopolamine + this compound derivative (at various doses), and this compound derivative only. The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the behavioral task. Scopolamine (a muscarinic receptor antagonist) is administered i.p. approximately 30 minutes before the task to induce amnesia.

-

Behavioral Testing (e.g., Passive Avoidance Task):

-

Acquisition Trial: The animal is placed in a brightly lit compartment of a two-compartment shuttle box. When it enters the dark compartment, it receives a mild foot shock.

-

Retention Trial (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis: The step-through latencies are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

The following diagram illustrates the experimental workflow for the scopolamine-induced amnesia model.

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Conclusion and Future Directions

This compound stands as a promising nootropic agent with a complex and multifaceted mechanism of action. While direct and comprehensive structure-activity relationship studies on a series of its derivatives are currently lacking in the scientific literature, this guide has provided a framework for understanding its potential SAR based on the known pharmacology of the parent compound and the broader racetam class.

The future of this compound-based drug discovery lies in the systematic synthesis and evaluation of novel analogs. By employing the detailed experimental protocols outlined in this guide, researchers can begin to unravel the intricate SAR of this fascinating class of molecules. Such studies will be instrumental in the development of next-generation cognitive enhancers with improved therapeutic profiles for the treatment of a range of neurological and psychiatric disorders. The exploration of modifications to the N-phenyl ring and the pyrrolidinone core, in particular, holds significant promise for the discovery of derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.

References

- 1. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces a long-lasting facilitation of hippocampal postsynaptic responses in mice lacking the NMDA receptor epsilon1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Role of G-Proteins in Nefiracetam's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefiracetam, a pyrrolidone-derived nootropic agent, has demonstrated significant potential in enhancing cognitive function and neuroprotection. Its complex mechanism of action is multifaceted, with a growing body of evidence pointing to the critical involvement of G-protein-coupled receptor (GPCR) signaling pathways. This technical guide provides an in-depth exploration of the pivotal role G-proteins play in mediating the effects of this compound. It synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades. The primary focus is on how this compound modulates G-protein activity to influence downstream effectors, including Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to the potentiation of synaptic transmission and long-term potentiation (LTP), key cellular mechanisms underlying learning and memory.

Introduction

This compound's pro-cognitive effects are largely attributed to its ability to modulate multiple neurotransmitter systems, including the cholinergic, glutamatergic, and GABAergic systems.[1][2] A central theme emerging from research is that this compound does not typically bind directly to the orthosteric sites of neurotransmitter receptors. Instead, it appears to act as a positive modulator, often through the intricate machinery of intracellular signaling pathways initiated by G-protein activation. This guide will dissect the evidence supporting the role of specific G-protein subtypes (Gs and Gi/Go) in this compound's mechanism of action and the subsequent downstream signaling events.

G-Protein Subtypes Implicated in this compound's Action

This compound's interaction with neuronal receptors often leads to the activation of specific G-protein subtypes, which in turn initiate distinct downstream signaling cascades. The two primary G-protein families implicated are the stimulatory G-proteins (Gs) and the inhibitory G-proteins (Gi/Go).

Gs-Protein Pathway: Potentiation of Nicotinic Acetylcholine Receptors

Several studies have indicated that this compound's potentiation of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, is mediated by Gs-proteins.[3] This interaction is crucial for enhancing cholinergic transmission, a key aspect of its nootropic effects. The potentiation of nAChR currents by this compound was abolished by cholera toxin, a known activator of Gs-proteins, but not by pertussis toxin, which inactivates Gi/Go proteins.[3] This suggests a direct involvement of the Gs-protein pathway in this aspect of this compound's action.

Gi/Go-Protein Pathway: Modulation of GABAergic Transmission and Calcium Channels

This compound also modulates inhibitory neurotransmission and calcium channel activity through its interaction with the Gi/Go-protein pathway. The drug has been shown to inhibit Gi/Go proteins, leading to a cascade of events that ultimately affects GABA-induced currents.[4] This inhibitory action on Gi/Go proteins is significant as it can lead to the disinhibition of downstream signaling molecules, such as adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Furthermore, the effects of this compound on N-type and L-type calcium channels are sensitive to pertussis toxin, indicating a dependency on Gi/Go-protein signaling. This compound has been observed to facilitate the recovery of N-type Ca2+ channel currents from inhibition induced by Gi/Go-coupled receptors.

Downstream Signaling Cascades: PKC and CaMKII

The activation of G-proteins by this compound initiates a series of intracellular events that converge on the activation of key protein kinases, namely Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases play a critical role in synaptic plasticity and are central to this compound's ability to enhance long-term potentiation (LTP).

Protein Kinase C (PKC) Activation

A significant body of evidence highlights the activation of PKC as a core component of this compound's mechanism of action. This compound's potentiation of NMDA receptor function is dependent on PKC activation. The drug has been shown to increase the activity of PKCα, leading to the phosphorylation of NMDA receptors and a reduction in their magnesium block. This PKC-dependent modulation of NMDA receptors is a key contributor to the enhancement of synaptic plasticity. The facilitatory action of this compound on hippocampal synaptic transmission is also blocked by selective PKC inhibitors.

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation

In addition to PKC, this compound also enhances the activity of CaMKII. This effect is particularly relevant in the context of memory deficits. In olfactory bulbectomized (OBX) mice, a model for depression and cognitive impairment, this compound was found to restore the autophosphorylation of CaMKIIα (at Thr286). This activation of CaMKII is linked to the potentiation of NMDA receptor signaling and contributes to the amelioration of LTP impairment.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on G-protein-mediated signaling pathways.

| Parameter | This compound Concentration | Effect | Experimental System | Reference |

| nAChR (α4β2) Current Potentiation | 1 nM | ~200-300% of control | Rat cortical neurons | |

| NMDA Current Potentiation | 10 nM | Peak potentiation (bell-shaped dose-response) | Rat cortical or hippocampal neurons | |

| PKCα Activity | 10 nM | Peak increase (bell-shaped dose-response) | Rat cortical or hippocampal neurons | |

| L-type Ca2+ Channel Current | 1 µM | Two-fold increase | NG108-15 cells | |

| GABA-induced Current (at 10 µM GABA) | 10 µM | Concentration-dependent potentiation | Rat dorsal root ganglion neurons | |

| Maximal GABA Response Reduction | 10 µM | 22.84 ± 0.68% reduction | Rat dorsal root ganglion neurons | |

| Hippocampal fEPSP Slope Enhancement | 1 nM - 1 µM | ~170% of basal levels | Rat hippocampal slices | |

| mEPSC and mIPSC Frequency | 10 nM (with 30 nM ACh) | Increased frequency beyond ACh alone | Rat cortical neurons |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's G-protein mediated signaling pathways.

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the context of understanding this compound's mechanism of action. These protocols are based on established techniques and include specific details where available from the reviewed literature.

GTPγS Binding Assay

This assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

-

Materials:

-

Cell membranes expressing the GPCR of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

Agonist (e.g., Acetylcholine) and antagonist solutions.

-

This compound solution.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration manifold.

-

Scintillation counter.

-

-

Procedure:

-

Thaw cell membranes on ice.

-

In a microcentrifuge tube, add assay buffer, cell membranes (typically 10-20 µg of protein), GDP, and the test compounds (agonist, this compound).

-

Pre-incubate the mixture for 15-30 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Protein Kinase C (PKC) Activity Assay

This assay measures the catalytic activity of PKC by quantifying the phosphorylation of a specific substrate.

-

Materials:

-

Cell lysates or purified PKC.

-

PKC substrate (e.g., a specific peptide or histone H1).

-

Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2.

-

PKC activators (e.g., phosphatidylserine, diacylglycerol).

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol).

-

This compound solution.

-

Phosphocellulose paper (e.g., P81).

-

Phosphoric acid (0.75%).

-

Scintillation counter.

-

-

Procedure:

-

Prepare the reaction mixture containing assay buffer, PKC substrate, and PKC activators.

-

Add the cell lysate or purified PKC and the this compound solution to the reaction mixture.

-

Pre-incubate for 5-10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP (final concentration ~100 µM).

-

Incubate for 10-20 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity Assay

This assay measures the activity of CaMKII by monitoring the phosphorylation of a specific substrate in a calcium and calmodulin-dependent manner.

-

Materials:

-

Cell lysates or purified CaMKII.

-

CaMKII substrate (e.g., autocamtide-2).

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, 1 µM calmodulin.

-

[γ-32P]ATP.

-

This compound solution.

-

Phosphocellulose paper or other separation method.

-

Scintillation counter.

-

-

Procedure:

-

Prepare the reaction mixture containing assay buffer, CaMKII substrate, calmodulin, and CaCl2.

-

Add the cell lysate or purified CaMKII and the this compound solution.

-

Pre-incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate for 10 minutes at 30°C.

-

Terminate the reaction and separate the phosphorylated substrate from the free ATP using phosphocellulose paper or other methods.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Long-Term Potentiation (LTP) Electrophysiology in Hippocampal Slices

This technique measures the long-lasting enhancement of synaptic transmission, a cellular correlate of learning and memory.

-

Materials:

-

Rodent (e.g., rat or mouse).

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4; bubbled with 95% O2 / 5% CO2.

-

Recording chamber for brain slices.

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

-

This compound solution.

-

-

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain using a vibratome in ice-cold, oxygenated aCSF.

-

Allow the slices to recover in an interface or submersion chamber with continuously perfused oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32°C) for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Apply this compound to the perfusion solution and continue baseline recording to observe its effect on basal synaptic transmission.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

Conclusion

The intricate interplay between this compound and G-protein signaling pathways is fundamental to its nootropic and neuroprotective properties. By modulating both Gs and Gi/Go-protein-coupled receptors, this compound orchestrates a complex downstream signaling cascade that culminates in the activation of crucial protein kinases, PKC and CaMKII. This, in turn, enhances the function of key receptors involved in learning and memory, such as NMDA and nicotinic acetylcholine receptors, and promotes synaptic plasticity through the facilitation of long-term potentiation. The evidence strongly suggests that G-proteins are not merely passive players but are central targets in the mechanism of action of this compound. A thorough understanding of these molecular interactions is paramount for the rational design and development of novel cognitive enhancers targeting G-protein-mediated signaling. Further research focusing on the specific GPCRs that this compound interacts with will provide even greater insight into its therapeutic potential.

References

Foundational Research on Nefiracetam's Anti-Amnesic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract